Bilastine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Source

Optimizing pharmacotherapy in the elderly using modelling and simulation methods. Application to Bilastine 1:

- Bilastine Absorption and Food Intake: Another area of research investigates how food intake impacts Bilastine absorption. Studies have shown that Bilastine has an absolute bioavailability of around 60-61%. However, taking the medication with food can decrease absorption time and delay the time it takes to reach peak concentration in the bloodstream [2].

Bilastine is a peripheral histamine H1-antagonist primarily used for treating seasonal allergic rhinitis and chronic spontaneous urticaria. It is classified as a second-generation antihistamine, designed to minimize central nervous system effects, thus reducing sedation compared to first-generation antihistamines. Bilastine exhibits a high selectivity for the H1 receptor, with a binding affinity of approximately in humans, making it effective in alleviating symptoms related to allergic reactions such as itching, sneezing, and nasal congestion .

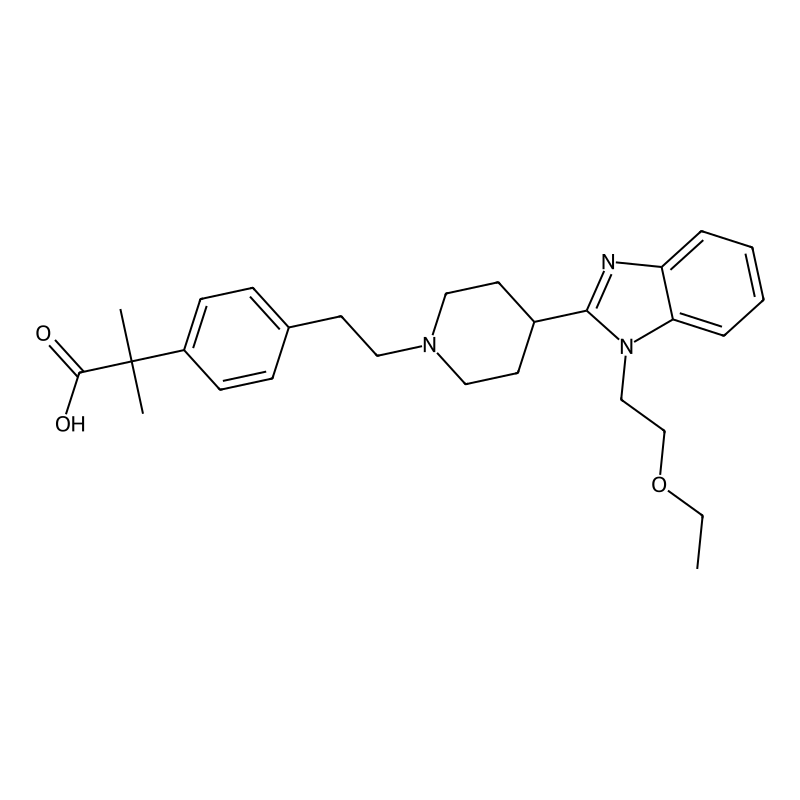

The chemical structure of bilastine is denoted by the formula , with a molecular weight of approximately 463.6 daltons. Its unique design allows it to provide prolonged relief from allergy symptoms with a single daily dose .

Bilastine's mechanism of action involves the competitive inhibition of histamine at the H1 receptor sites. When histamine binds to these receptors during an allergic response, it triggers various physiological reactions, including vasodilation and increased vascular permeability. By blocking this interaction, bilastine effectively mitigates these responses .

The compound does not undergo significant metabolism in humans, which means it remains largely unchanged throughout its pharmacokinetic journey. Approximately 95% of bilastine is excreted unchanged in urine and feces, indicating minimal chemical transformation during its passage through the body .

Bilastine demonstrates potent antihistaminic activity, effectively inhibiting skin wheal and flare responses induced by histamine. In clinical studies, it has shown efficacy comparable to other antihistamines like cetirizine but with a better safety profile regarding sedation . The onset of action occurs within one hour of administration, and its effects can last up to 24 hours, allowing for once-daily dosing .

In addition to its primary antihistaminic properties, bilastine has been shown to improve the quality of life in patients suffering from allergic conditions by significantly reducing both ocular and nasal symptoms .

The synthesis of bilastine involves several key steps that typically include:

- Formation of the Piperidine Ring: The synthesis starts with the preparation of a piperidine derivative.

- Benzimidazole Formation: A benzimidazole moiety is synthesized and then coupled with the piperidine derivative.

- Side Chain Addition: The ethoxyethyl side chain is introduced through alkylation reactions.

- Carboxylic Acid Derivative Formation: Finally, the carboxylic acid group is added to complete the structure.

This multi-step synthetic route allows for the production of bilastine in a manner that maintains its purity and efficacy as an antihistamine .

Bilastine is primarily indicated for:

- Seasonal Allergic Rhinitis: Alleviates symptoms such as sneezing, nasal congestion, and itchy eyes.

- Chronic Spontaneous Urticaria: Reduces itching and hives associated with chronic skin conditions.

Additionally, ongoing research explores bilastine's potential applications in other allergic conditions beyond those currently approved .

Bilastine exhibits a favorable pharmacokinetic profile with minimal drug-drug interactions due to its non-metabolization by cytochrome P450 enzymes. It does not induce or inhibit significant metabolic pathways, allowing it to be safely co-administered with various medications including anticoagulants like rivaroxaban and apixaban without clinically relevant interactions .

Bilastine shares similarities with several other second-generation antihistamines but stands out due to its unique pharmacokinetic properties and minimal sedative effects. Below are some comparable compounds:

| Compound | Binding Affinity (Ki) | Sedation Level | Unique Features |

|---|---|---|---|

| Cetirizine | 200 nM | Moderate | Metabolized by liver; some sedation |

| Fexofenadine | 100 nM | Low | Limited CNS penetration; less effective on nasal congestion |

| Levocetirizine | 70 nM | Low | Active enantiomer of cetirizine |

| Desloratadine | 20 nM | Low | Active metabolite of loratadine |

Bilastine's unique profile includes high selectivity for peripheral H1 receptors and negligible central nervous system penetration which minimizes sedation risk. This makes it particularly suitable for patients who require effective allergy management without drowsiness .

Bilastine is a white crystalline powder with very low aqueous solubility, which has significant implications for its formulation and bioavailability. The solubility of bilastine has been systematically evaluated in a range of solvents and buffer systems.

Table 1. Solubility of Bilastine in Various Solvents and Buffers

| Solvent/Buffer | Solubility (μg/mL) or Qualitative Description | Reference |

|---|---|---|

| Water | Practically insoluble / 2.0 ± 1.5 μg/mL | [1] [2] |

| 0.1 N Hydrochloric acid (pH 1.2) | 3.9 ± 0.9 μg/mL | [1] |

| 6.8 Phosphate buffer | 8.5–19.5 μg/mL (depending on formulation) | [1] |

| Methanol | 119.4 ± 7.1 μg/mL (as solid dispersion) | [1] |

| Chloroform | ~30 mg/mL (approx. 30,000 μg/mL) | [3] |

| 4-Methylpyridine | 29 mg/mL (approx. 29,000 μg/mL) | [4] |

| Dimethyl sulfoxide | 1 mg/mL (approx. 1,000 μg/mL) | [4] |

| Acetonitrile | Practically insoluble | [2] |

| Acetone, isopropyl alcohol | Very slightly soluble | [2] |

Research findings indicate that the solubility of bilastine is highest in organic solvents such as methanol, chloroform, and 4-methylpyridine, while it is practically insoluble in water and acetonitrile. The use of hydrophilic carriers in solid dispersions can significantly enhance its solubility in aqueous media [1] [4] [3] [2].

pKa and pH-Dependent Stability

Bilastine possesses both acidic and basic functional groups, resulting in distinct pKa values and a pH-dependent stability profile.

Table 2. pKa Values of Bilastine

| Functional Group | pKa Value | Reference |

|---|---|---|

| Strongest acidic group | 4.06 | [5] [6] |

| Strongest basic group | 9.43 | [5] [6] |

- Bilastine exhibits maximum solution stability at approximately pH 4.6, with increased degradation observed at both lower and higher pH values.

- The degradation of bilastine in aqueous solution follows pseudo-first-order kinetics, with the rate constant and half-life varying significantly with pH and temperature [7] [8].

Table 3. Degradation Kinetics of Bilastine at Different pH and Temperatures

| pH | Temp (°C) | Rate Constant (k, min⁻¹) | Half-life (min) | Shelf-life (min) |

|---|---|---|---|---|

| 1.2 | Room | 6.11×10⁻⁴ | 1134.20 | 172.13 |

| 4.6 | Room | 7.4×10⁻³ | 93.64 | 14.18 |

| 7.4 | Room | 1.02×10⁻² | 69.3 | 10.5 |

| 8.0 | Room | 9.1×10⁻⁴ | 761.53 | 115.38 |

Bilastine is most stable in neutral to slightly alkaline conditions and at lower temperatures. The pH-rate profile demonstrates a minimum degradation rate at pH 4.6, with increased degradation under both acidic and basic conditions [7] [8].

Thermal Stability and Hygroscopicity

Thermal Stability

Bilastine displays a well-defined melting point and characteristic thermal behavior:

- Melting Point: 203°C (pure compound) [1]

- Thermal Analysis: Differential scanning calorimetry (DSC) of pure bilastine shows a sharp endothermic peak at the melting point, which is reduced or absent in amorphous solid dispersions, indicating a transition from crystalline to amorphous form upon formulation [1].

- Thermogravimetric Analysis (TGA): The alpha crystalline form of bilastine exhibits a weight loss of approximately 5.9% between 30°C and 86°C, attributed to the loss of water molecules from the crystal lattice [9] [10].

Hygroscopicity

- Bilastine is not hygroscopic under ambient conditions (25°C, 85% relative humidity) [11].

- However, certain crystalline forms (e.g., hydrated polymorphs) may contain water of crystallization, which can be lost upon heating [9] [10].

Crystallinity and Polymorphic Forms

Bilastine is known to exist in multiple crystalline and polymorphic forms, each with distinct physicochemical properties.

Crystalline Forms

- Form I (Alpha): Melting point at 200.3°C; stable under standard conditions; characterized by specific X-ray diffraction peaks and DSC/TGA profiles [9] [10] [12] [13].

- Form II (Beta): Melting point at 205.2°C; less stable than Form I; can convert to Form I under certain conditions [12] [13].

- Form III: Melting point at 197.0°C; unstable and difficult to isolate in pure form; also converts to Form I over time or under specific conditions [12] [13].

- Hydrated Forms (e.g., Eta): Characterized by distinct X-ray diffraction patterns and water content; may be relevant for certain formulations [10].

Table 4. Key Properties of Bilastine Polymorphs

| Polymorph | Melting Point (°C) | Stability | Notable Features | Reference |

|---|---|---|---|---|

| Form I | 200.3 | Most stable | Sharp DSC peak, specific XRD pattern | [9] [12] [13] |

| Form II | 205.2 | Less stable | Converts to Form I | [12] [13] |

| Form III | 197.0 | Least stable | Converts to Form I | [12] [13] |

| Hydrated | Variable | Form-dependent | Water loss on heating (TGA) | [10] |

Analytical Characterization

- X-ray Powder Diffraction (XRPD): Used to distinguish between polymorphs based on unique diffraction patterns [10] [13].

- DSC and TGA: Provide thermal profiles for each form, including melting points and water loss events [9] [10].

- Single Crystal X-ray Diffraction: Confirms molecular conformation and packing in different forms [14].

Research Findings

Recent studies have elucidated the supramolecular arrangements and intermolecular interactions in bilastine polymorphs, highlighting the role of hydrogen bonding, van der Waals forces, and crystal packing in determining stability and solubility. The existence of multiple forms necessitates careful control during manufacturing to ensure consistent product quality [14] [10] [12] [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Drug Indication

FDA Label

Treatment of allergic conjunctivitis

Treatment of acute type I hypersensitivity reactions

Treatment of allergic rhinoconjunctivitis, Treatment of urticaria

Treatment of urticaria, Treatment of allergic rhinoconjunctivitis

Pharmacology

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AX - Other antihistamines for systemic use

R06AX29 - Bilastine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Bilastine is mainly excreted in the feces (66.5%) with some excreted in the urine (28.3%). Nearly all is excreted as the parent compound.

Bilastine has a total clearance is 9.20 L/h and a renal clearance of 8.7 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: GarcÃa-Gea C, MartÃnez J, Ballester MR, Gich I, Valiente R, Antonijoan RM. Psychomotor and subjective effects of bilastine, hydroxyzine, and cetirizine, in combination with alcohol: a randomized, double-blind, crossover, and positive-controlled and placebo-controlled Phase I clinical trials. Hum Psychopharmacol. 2014 Mar;29(2):120-32. doi: 10.1002/hup.2378. Epub 2014 Jan 3. PubMed PMID: 24395298.

3: Wolthers OD. Bilastine: a new nonsedating oral H1 antihistamine for treatment of allergic rhinoconjunctivitis and urticaria. Biomed Res Int. 2013;2013:626837. doi: 10.1155/2013/626837. Epub 2013 Jul 14. PubMed PMID: 23956994; PubMed Central PMCID: PMC3728546.

4: Lasseter KC, Sologuren A, La Noce A, Dilzer SC. Evaluation of the single-dose pharmacokinetics of bilastine in subjects with various degrees of renal insufficiency. Clin Drug Investig. 2013 Sep;33(9):665-73. doi: 10.1007/s40261-013-0110-0. PubMed PMID: 23873362; PubMed Central PMCID: PMC3751212.

5: Krause K, Spohr A, Zuberbier T, Church MK, Maurer M. Up-dosing with bilastine results in improved effectiveness in cold contact urticaria. Allergy. 2013 Jul;68(7):921-8. doi: 10.1111/all.12171. Epub 2013 Jun 6. PubMed PMID: 23742030; PubMed Central PMCID: PMC3759706.

6: Jáuregui I, Ferrer M, Bartra J, del Cuvillo A, Dávila I, Montoro J, Mullol J, Sastre J, Valero A. Bilastine for the treatment of urticaria. Expert Opin Pharmacother. 2013 Aug;14(11):1537-44. doi: 10.1517/14656566.2013.800044. Epub 2013 May 16. Review. PubMed PMID: 23675825.

7: Sadaba B, Azanza JR, Gomez-Guiu A, Rodil R. Critical appraisal of bilastine for the treatment of allergic rhinoconjunctivitis and urticaria. Ther Clin Risk Manag. 2013;9:197-205. doi: 10.2147/TCRM.S16079. Epub 2013 May 3. PubMed PMID: 23667312; PubMed Central PMCID: PMC3650569.

8: Vozmediano V, Ortega I, Lukas JC, Gonzalo A, Rodriguez M, Lucero ML. Integration of preclinical and clinical knowledge to predict intravenous PK in human: bilastine case study. Eur J Drug Metab Pharmacokinet. 2014 Mar;39(1):33-41. doi: 10.1007/s13318-013-0131-3. Epub 2013 Apr 26. PubMed PMID: 23619917.

9: Sádaba B, Gómez-Guiu A, Azanza JR, Ortega I, Valiente R. Oral availability of bilastine. Clin Drug Investig. 2013 May;33(5):375-81. doi: 10.1007/s40261-013-0076-y. PubMed PMID: 23529786.

10: Duh D, Tanret I. [Bilastine [Bellozal), oral]. J Pharm Belg. 2012 Dec;(4):53-4. French. PubMed PMID: 23350212.

10: Horak F, Zieglmayer P, Zieglmayer R, Lemell P. The effects of bilastine compared with cetirizine, fexofenadine, and placebo on allergen-induced nasal and ocular symptoms in patients exposed to aeroallergen in the Vienna Challenge Chamber. Inflamm Res. 2010 May;59(5):391-8. doi: 10.1007/s00011-009-0117-4. Epub 2009 Nov 27. PMID: 19943178.